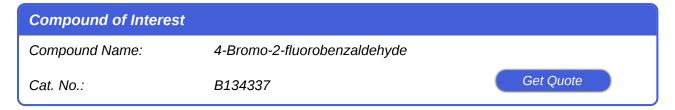


A Comparative Guide to the Analytical Characterization of 4-Bromo-2-fluorobenzaldehyde

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For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of **4-Bromo-2-fluorobenzaldehyde**, a crucial building block in the synthesis of pharmaceuticals and other bioactive molecules.

Data at a Glance: A Comparative Summary

The following table summarizes the expected quantitative data from various analytical techniques for a pure sample of **4-Bromo-2-fluorobenzaldehyde**.



Analytical Technique	Parameter	Expected Value/Observation
¹ H NMR	Chemical Shift (δ)	Aldehydic proton: ~9.9-10.1 ppm (singlet); Aromatic protons: ~7.5-7.9 ppm (multiplets)
Coupling Constants (J)	Ortho, meta, and para couplings characteristic of a 1,2,4-trisubstituted benzene ring.	
¹³ C NMR	Chemical Shift (δ)	Carbonyl carbon: ~185-195 ppm; Aromatic carbons: ~110- 165 ppm (showing C-F and C- Br splitting)
FT-IR	Wavenumber (cm ^{−1})	Strong C=O stretch: ~1690- 1710 cm ⁻¹ ; C-H (aldehyde): ~2720 cm ⁻¹ and ~2820 cm ⁻¹ ; C-Br stretch: ~500-600 cm ⁻¹
Mass Spectrometry (GC-MS)	Mass-to-charge ratio (m/z)	Molecular ion [M]+: 202/204 (due to ⁷⁹ Br/ ⁸¹ Br isotopes); [M-H]+: 201/203; [M-CHO]+: 173/175
HPLC (Reverse Phase)	Retention Time	Dependent on specific method conditions (column, mobile phase, flow rate).
Gas Chromatography (GC)	Retention Time	Dependent on specific method conditions (column, temperature program, carrier gas).

In-Depth Experimental Protocols



Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of 4-Bromo-2-fluorobenzaldehyde.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation and Data Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters: pulse angle of 90°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - o 13C NMR:
 - Acquire the spectrum with proton decoupling to obtain singlets for each carbon.
 - A longer relaxation delay and a significantly higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.



Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (using Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid 4-Bromo-2-fluorobenzaldehyde powder directly onto the ATR crystal.
- Instrumentation and Data Acquisition:
 - Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]
 - Technique: ATR-Neat (DuraSamplIR II).[1]
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of a sample and identify them based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **4-Bromo-2-fluorobenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.



- Instrumentation and Data Acquisition:
 - Instrument: A standard GC-MS system.
 - GC Conditions:
 - Injector: Split/splitless injector, typically operated at 250°C.
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A typical range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the components of a mixture. This is particularly useful for purity assessment.

Experimental Protocol (Reverse Phase):

- Sample Preparation:
 - Prepare a stock solution of 4-Bromo-2-fluorobenzaldehyde in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
 - Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis.
 - Filter all solutions through a 0.45 μm syringe filter before injection.

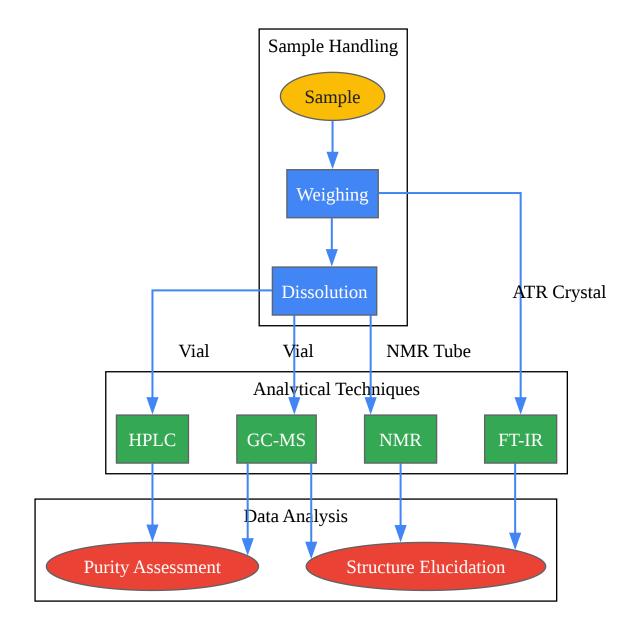


- Instrumentation and Data Acquisition:
 - Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
 - Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (acetonitrile:water). For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[2]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25-30°C.
 - Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the characterization of **4-Bromo-2-fluorobenzaldehyde**.





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